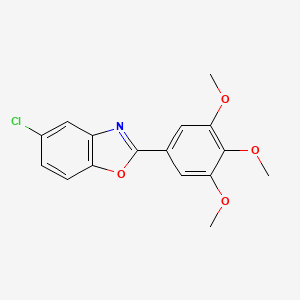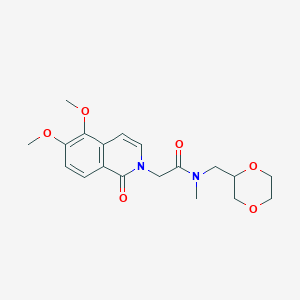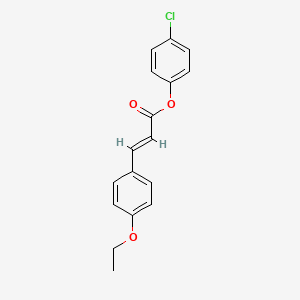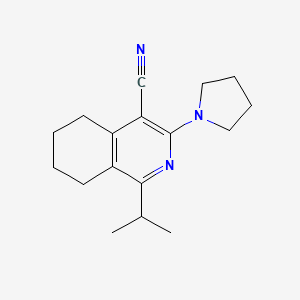
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole, also known as CTK7A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole also inhibits the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole has been found to modulate various biochemical and physiological processes. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins that promote inflammation. Moreover, 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole has been found to reduce the levels of vascular endothelial growth factor, a protein that promotes angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. It has also been found to have low toxicity in animal models. However, one limitation of 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole is its poor solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole. One area of interest is the development of novel formulations that can improve its solubility and bioavailability. Another direction is the investigation of its potential as a combination therapy with other anti-cancer agents. Additionally, the exploration of its effects on other physiological processes such as wound healing and neuroprotection could provide new insights into its therapeutic potential.
Synthesemethoden
The synthesis of 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole involves the reaction of 3,4,5-trimethoxyaniline with 2-chlorobenzoic acid in the presence of phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to form 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole. This synthesis method has been optimized to yield high purity and high yield of 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. In vitro studies have shown that 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have also demonstrated its anti-tumor effects in animal models.
Eigenschaften
IUPAC Name |
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-19-13-6-9(7-14(20-2)15(13)21-3)16-18-11-8-10(17)4-5-12(11)22-16/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAKKHOTAQDFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B5631664.png)

![N-(2-furylmethyl)-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5631670.png)
![1-{3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]phenyl}imidazolidin-2-one](/img/structure/B5631677.png)

![N-methyl-5-({4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5631693.png)

![2-chloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5631702.png)
![(3S*,4R*)-3-cyclopropyl-N,N-dimethyl-4-{[3-(1H-pyrazol-1-yl)benzoyl]amino}pyrrolidine-1-carboxamide](/img/structure/B5631712.png)
![3-(5-fluoro-1H-benzimidazol-2-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5631723.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B5631731.png)
![1'-(2H-1,2,3-benzotriazol-2-ylacetyl)-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5631732.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5631752.png)